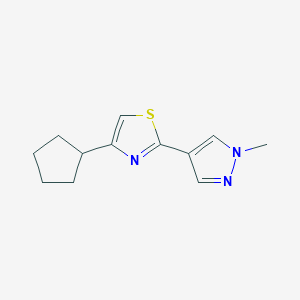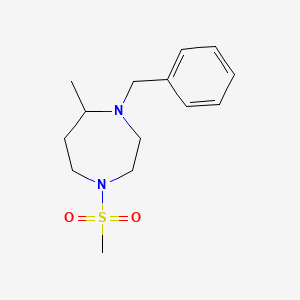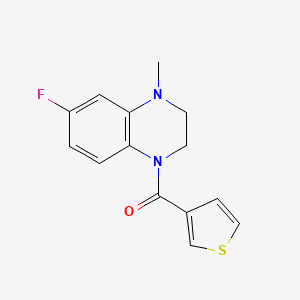
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to have potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been studied for its potential use as a component in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is not fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes and receptors. For example, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone can have various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound has been found to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is its high cost, which may limit its use in certain research projects.
未来方向
There are several future directions for the research of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on the development of new synthesis methods that are more efficient and cost-effective. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone could be studied for its potential use in other applications such as organic electronics and materials science.
合成方法
The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone can be achieved using various methods. One of the commonly used methods involves the reaction of 2-aminobenzonitrile with 2-chloro-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triethylamine to obtain the final product. This method has been found to be efficient and yields high purity products.
属性
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-16-6-7-17(14(18)13-3-2-8-19-13)11-5-4-10(15)9-12(11)16/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSINFNTEGMDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)




![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


